1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine

Medicinal Chemistry Physicochemical Properties Lead Optimization

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine (CAS 1160924-46-8) is a sulfonylpiperazine derivative bearing a 3-bromobenzyl group on the sulfonyl terminus and a methyl substituent on the piperazine nitrogen. Its molecular formula is C₁₂H₁₇BrN₂O₂S with a molecular weight of 333.25 g/mol.

Molecular Formula C12H17BrN2O2S
Molecular Weight 333.24
CAS No. 1160924-46-8
Cat. No. B2984915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine
CAS1160924-46-8
Molecular FormulaC12H17BrN2O2S
Molecular Weight333.24
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H17BrN2O2S/c1-14-5-7-15(8-6-14)18(16,17)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3
InChIKeyFWENBHYZPMKMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine (CAS 1160924-46-8) – Structural Identity, Physicochemical Profile, and Procurement-Grade Specifications


1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine (CAS 1160924-46-8) is a sulfonylpiperazine derivative bearing a 3-bromobenzyl group on the sulfonyl terminus and a methyl substituent on the piperazine nitrogen . Its molecular formula is C₁₂H₁₇BrN₂O₂S with a molecular weight of 333.25 g/mol . The compound is commercially supplied at a minimum purity of 95% and is intended exclusively for research and development use . As a member of the sulfonylpiperazine chemotype, it shares the core scaffold with numerous pharmacologically active molecules investigated for neurological, anti-infective, and anti-inflammatory applications [1].

Why 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine Cannot Be Simply Replaced by an In-Class Analog


Within the sulfonylpiperazine chemotype, minor structural modifications—such as the presence or absence of a methylene spacer between the sulfonyl group and the aromatic ring, or the position of the bromine substituent—can profoundly alter conformational flexibility, electronic distribution, and protein-ligand interactions [1]. For example, SAR studies on sulfonylpiperazine negative allosteric modulators of neuronal nicotinic receptors demonstrated that seemingly conservative changes (e.g., benzyl vs. phenyl substitution on the sulfonyl terminus) yielded more than 2-fold differences in IC₅₀ values across receptor subtypes [2]. Consequently, generic substitution of 1-((3-bromobenzyl)sulfonyl)-4-methylpiperazine with a close analog such as 1-(3-bromophenylsulfonyl)-4-methylpiperazine (CAS 486422-19-9) risks introducing undocumented potency shifts, altered selectivity profiles, and divergent reactivity in downstream synthetic transformations. The quantitative evidence below makes the case for compound-specific procurement.

Quantitative Differentiation Evidence for 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine vs. Closest Analogs


Physicochemical Differentiation: Methylene Spacer Confers Higher Molecular Weight and Altered Lipophilicity Relative to the Phenyl Sulfone Analog

The target compound incorporates a benzyl sulfone motif (Ar-CH₂-SO₂-) that distinguishes it from the directly linked phenyl sulfone analog 1-(3-bromophenylsulfonyl)-4-methylpiperazine (CAS 486422-19-9, Ar-SO₂-) . This methylene spacer adds 14.03 Da to the molecular weight (333.25 vs. 319.22 g/mol) and introduces an additional rotatable bond, increasing conformational flexibility . These differences directly impact passive membrane permeability and binding pocket accommodation.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Synthetic Reactivity Differentiation: Bromine Substituent Position (Meta) and Benzyl Sulfone Linker Enable Distinct Cross-Coupling Profiles

The 3-bromobenzyl sulfone moiety in the target compound offers a unique combination of an sp³-hybridized benzylic carbon adjacent to the sulfone and a meta-bromine on the phenyl ring . In contrast, the phenyl sulfone analog (CAS 486422-19-9) places the bromine directly on a ring that is conjugated to the sulfone, altering the electronic environment for palladium-catalyzed transformations . The benzylic C-H bonds in the target compound also present additional sites for late-stage functionalization not available in the phenyl sulfone comparator.

Synthetic Chemistry Cross-Coupling Building Block Utility

Pharmacological Class-Level Evidence: Sulfonylpiperazine Scaffold Delivers Micromolar nAChR Negative Allosteric Modulation with Subtype-Dependent Potency Shifts

Although direct pharmacological data for 1-((3-bromobenzyl)sulfonyl)-4-methylpiperazine are not publicly available, the sulfonylpiperazine chemotype to which it belongs has been systematically characterized as negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) and α3β4 (Hα3β4) neuronal nicotinic acetylcholine receptors (nAChRs) [1]. In the benchmark Henderson et al. (2011) SAR study, the benzyl-substituted sulfonylpiperazine analog (compound 15) demonstrated an IC₅₀ of 13.8 µM on Hα4β2 and 11.6 µM on Hα3β4 nAChRs, whereas the phenyl analog (compound 14) showed IC₅₀ values of 14.9 µM (Hα4β2) and 18.5 µM (Hα3β4), illustrating that the benzyl-to-phenyl switch alone alters subtype selectivity [1]. The target compound, bearing a 3-bromobenzyl group, is structurally positioned to explore the halogenated extension of this SAR vector.

Nicotinic Receptors Negative Allosteric Modulator Neuroscience

Supply Specification Assurance: Vendor-Certified 95% Purity Facilitates Reproducible Pharmacological and Synthetic Workflows

The target compound is commercially available with a documented minimum purity specification of 95% . This level of purity is critical for ensuring batch-to-batch reproducibility in both biological assays and synthetic transformations. Impurities in lower-grade batches of structurally similar sulfonylpiperazines have been shown to confound IC₅₀ determinations and cross-coupling yields [1].

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 1-((3-Bromobenzyl)sulfonyl)-4-methylpiperazine


Neuronal Nicotinic Receptor Negative Allosteric Modulator SAR Campaigns

The benzyl sulfone scaffold, as demonstrated by the Henderson et al. (2011) SAR study, supports subtype-selective nAChR modulation. Incorporating 1-((3-bromobenzyl)sulfonyl)-4-methylpiperazine into focused libraries enables exploration of halogen-bonding interactions at the allosteric binding pocket of Hα4β2 and Hα3β4 nAChRs [1]. The bromine atom serves as both a pharmacophoric element and a synthetic handle for late-stage diversification via cross-coupling.

Diversifiable Synthetic Intermediate for CNS-Targeted Library Synthesis

With dual reactive sites—the meta-bromine for Pd-catalyzed couplings and the benzylic CH₂ group for deprotonation/alkylation—this compound is a versatile building block for generating CNS-focused compound collections [1]. The 95% purity specification ensures reliable stoichiometric control in parallel synthesis workflows .

Physicochemical Benchmarking of Benzyl Sulfone vs. Phenyl Sulfone Isosteres

The 14 Da molecular weight increment and additional rotatable bond relative to the phenyl sulfone analog (CAS 486422-19-9) make this compound an ideal probe for systematically comparing how a single methylene insertion affects logP, aqueous solubility, metabolic stability, and passive permeability in CNS MPO scoring [1].

Negative Control for Halogen-Bonding Hypothesis Testing

In studies investigating the role of halogen bonding in ligand-receptor interactions, the 3-bromobenzyl group provides a tunable halogen bond donor. The compound can be used alongside its 4-bromobenzyl positional isomer and des-bromo benzyl analog to deconvolute the contribution of bromine position and presence to binding affinity and functional activity.

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